Diethyl hexadecylmalonate
Description
Contextualization within Malonate Ester Chemistry
Diethyl hexadecylmalonate is a prime example of a substituted malonic ester. Malonic ester synthesis is a classic and versatile method in organic chemistry for preparing carboxylic acids. wikipedia.orgorganicchemistrytutor.com The core of this synthesis involves the deprotonation of the carbon atom situated between the two carbonyl groups of a malonate ester, such as diethyl malonate. wikipedia.orgaskthenerd.com This creates a highly stabilized nucleophilic enolate. organicchemistrytutor.com This enolate can then react with an electrophile, typically an alkyl halide, in a nucleophilic substitution reaction to form a new carbon-carbon bond. organicchemistrytutor.comaskthenerd.com
In the case of this compound, the synthesis involves the alkylation of diethyl malonate with a 16-carbon alkyl halide, such as 1-bromohexadecane (B154569). chemicalbook.commdpi.com The presence of the two ester groups makes the central methylene (B1212753) protons acidic enough to be removed by a moderately strong base, like sodium ethoxide. wikipedia.orgyoutube.com The resulting sodiomalonate then acts as the nucleophile to displace the bromide from 1-bromohexadecane, yielding this compound. mdpi.comthieme-connect.de This reaction is a fundamental illustration of how the malonic ester framework can be used to introduce long alkyl chains, creating molecules with specific properties. wikipedia.org A potential issue in this synthesis is the possibility of dialkylation, where a second alkyl group is added, which can complicate product separation and reduce the yield of the desired mono-alkylated product. wikipedia.org
Academic Significance of Long-Chain Aliphatic Diesters
Long-chain aliphatic diesters, such as this compound, are of significant academic interest due to their amphiphilic nature, possessing both a polar diester headgroup and a nonpolar, lengthy hydrocarbon tail. This structure imparts unique physical properties and makes them valuable building blocks in materials science and polymer chemistry.
These compounds are often used as precursors for more complex molecules. For instance, long-chain diesters can be hydrolyzed to form the corresponding long-chain dicarboxylic acids or reduced to produce long-chain diols. d-nb.infopnas.org These diacids and diols are essential monomers for polycondensation reactions, leading to the synthesis of long-chain aliphatic polyesters. d-nb.inforesearchgate.net These polyesters are studied for their unique properties, which can bridge the gap between traditional semicrystalline polyolefins and conventional polycondensates. acs.org The length of the aliphatic chain plays a crucial role in determining the physical properties of the resulting polymers, such as their crystallinity, melting point, and mechanical strength. researchgate.net
Furthermore, the study of long-chain diesters contributes to understanding fundamental chemical processes. For example, research on the hydrolysis of long-chain diesters in the presence of water-soluble cavitands has provided insights into enzyme-mimicking catalysis and the factors that control reaction rates in supramolecular systems. pnas.org The bulky, flexible aliphatic chains can influence molecular packing and self-assembly, making them subjects of interest in the study of liquid crystals and other ordered materials. researchgate.net Their synthesis and characterization also drive the development of analytical techniques, particularly in mass spectrometry and NMR, to better understand the fragmentation and structural features of these large, flexible molecules. researchgate.net
Overview of Current Research Trajectories for this compound
Current research involving this compound and related long-chain diesters spans several areas, from organic synthesis to materials science and analytical chemistry.
One major research trajectory is its use as a synthetic intermediate. It serves as a precursor for creating molecules with specific functionalities. For example, it can be further alkylated or functionalized at the alpha-carbon position before the ester groups are manipulated. mdpi.com This allows for the creation of complex branched structures. Research has shown its use in the synthesis of unsymmetrical spiroalkanedithiols, which have applications in creating self-assembled monolayers with specific interfacial properties. mdpi.com It is also a known precursor to n-hexadecylmalonic acid. lookchem.comchemsrc.com
In materials science, this compound and similar compounds are investigated as plasticizers and property modifiers for polymers. For instance, studies have explored the use of various fatty esters, including diethyl n-hexadecylmalonate, as potential biobased plasticizers for polylactic acid (PLA) films, aiming to improve flexibility and explore applications in active food packaging. researchgate.net The long aliphatic chain can impart hydrophobicity and influence the miscibility and distribution of the additive within a polymer matrix.
Additionally, this compound appears in analytical studies identifying components in natural extracts. For example, it has been identified as a minor constituent in the ethanolic leaf extract of Dalbergia latifolia (Sonokeling), a plant studied for its antioxidant properties. researchgate.net Such identifications contribute to the broader understanding of the chemical composition of natural products.
Finally, patents have been filed that include diethyl n-hexadecylmalonate as a substituted malonate for the synthesis of macrocyclic tetraamido compounds, which are used for complexing with transition metals. google.com This highlights its role in the development of new ligands and catalysts.
Compound Data
Table 1. Chemical and Physical Properties of this compound This table is interactive. Click on the headers to sort the data.
| Property | Value | Source(s) |
| IUPAC Name | diethyl 2-hexadecylpropanedioate | nih.gov |
| Molecular Formula | C23H44O4 | nih.govlookchem.com |
| Molecular Weight | 384.6 g/mol | nih.gov |
| CAS Number | 41433-81-2 | nih.gov |
| Melting Point | 24-27 °C | lookchem.comchemwhat.com |
| Boiling Point | 401.8 °C at 760 mmHg | lookchem.com |
| Density | 0.925 g/cm³ | lookchem.com |
| Refractive Index | 1.4445 | lookchem.comchemwhat.com |
| Flash Point | 178.9 °C | lookchem.com |
Structure
2D Structure
Properties
IUPAC Name |
diethyl 2-hexadecylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44O4/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22(24)26-5-2)23(25)27-6-3/h21H,4-20H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEPQDSUFATBAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20194354 | |
| Record name | Diethyl cetylmalonate | |
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Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41433-81-2 | |
| Record name | 1,3-Diethyl 2-hexadecylpropanedioate | |
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| Record name | Diethyl cetylmalonate | |
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| Record name | 41433-81-2 | |
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| Record name | Diethyl cetylmalonate | |
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| Record name | Diethyl hexadecylmalonate | |
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| Record name | DIETHYL CETYLMALONATE | |
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Synthetic Methodologies and Precursor Chemistry of Diethyl Hexadecylmalonate
Established Alkylation Pathways to Diethyl Hexadecylmalonate
The most common and well-documented route to this compound is the malonic ester synthesis, which involves the alkylation of a diethyl malonate-derived enolate. libretexts.orglibretexts.org This pathway is valued for its reliability and the ability to introduce a long alkyl chain in a single, efficient step.
The malonic ester synthesis begins with the deprotonation of diethyl malonate at the α-carbon. libretexts.org The hydrogens on this carbon are particularly acidic (pKa ≈ 13) because the resulting negative charge is stabilized by resonance across the two adjacent carbonyl groups. libretexts.orglibretexts.org This acidity allows for the use of moderately strong bases, such as sodium ethoxide (NaOEt) or sodium hydride (NaH), to quantitatively generate the corresponding enolate ion. libretexts.orglibretexts.orgsemanticscholar.org This enolate is a potent carbon-centered nucleophile, poised to react with suitable electrophiles. libretexts.org The choice of base is crucial; for instance, using sodium ethoxide in an ethanol (B145695) solvent prevents transesterification, which could occur with other alkoxide bases. libretexts.org
The second step of the synthesis is the regioselective alkylation of the diethyl malonate enolate via a bimolecular nucleophilic substitution (SN2) reaction. libretexts.org 1-Bromohexadecane (B154569) serves as an effective electrophile for this transformation. semanticscholar.orgchemicalbook.com The nucleophilic α-carbon of the enolate attacks the electrophilic carbon of 1-bromohexadecane, displacing the bromide ion and forming a new carbon-carbon bond. libretexts.org This reaction is highly regioselective, occurring exclusively at the α-carbon of the malonate.
A typical laboratory procedure involves first generating the enolate by adding diethyl malonate to a suspension of sodium hydride in a solvent mixture, often tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF), at 0 °C. semanticscholar.org After the initial reaction, 1-bromohexadecane is added, and the mixture is heated under reflux to drive the alkylation to completion. semanticscholar.org Alternative procedures may employ sodium ethoxide in ethanol, where the base is generated in situ or added as a solution. thieme-connect.de
Optimized Synthetic Strategies and Yield Enhancements
Optimizing the synthesis of this compound involves careful selection of reagents and reaction conditions to maximize yield and minimize side reactions. Key variables include the choice of base, solvent, temperature, and the potential use of catalysts.
The use of a strong, non-nucleophilic base like sodium hydride (NaH) is common, often in an aprotic polar solvent like THF, which can be co-mixed with DMF. semanticscholar.org While effective, using a large excess of a strong base can sometimes promote side reactions such as Claisen-type condensations. kit.edu
Phase-transfer catalysis (PTC) represents an advanced strategy for optimizing alkylation reactions, especially with less reactive electrophiles. lookchem.com This method can facilitate the reaction using weaker, more manageable bases like potassium carbonate. researchgate.netechemi.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., Aliquat 336 or cetrimide), transports the enolate from the solid or aqueous phase to the organic phase where the alkyl halide is dissolved, thereby accelerating the reaction under milder conditions. lookchem.comresearchgate.net Such modifications can lead to improved yields and easier product work-up. For instance, diethyl acetamidomalonate has been efficiently alkylated with long-chain halides under solvent-free PTC conditions using potassium tert-butoxide as the base. lookchem.com
The table below summarizes various reported conditions for the synthesis of long-chain alkylmalonates, illustrating different strategic approaches.
| Precursor 1 | Precursor 2 | Base | Solvent(s) | Catalyst | Conditions | Yield | Reference |
| Diethyl malonate | 1-Bromohexadecane | Sodium hydride (NaH) | THF / DMF | None | Reflux, 2h | Not specified | semanticscholar.org |
| Diethyl malonate | Lauryl tosylate | Sodium hydride (NaH) | THF | KI (catalytic) | Reflux, 36h | 52% | rsc.org |
| Diethyl malonate | 1-Bromohexadecane | - | - | - | - | 71% | rsc.org |
| Dimethyl malonate | Hexadecyl bromide | Sodium methoxide | Methanol | None | Reflux, 12h | 65% | swaminathansivaram.in |
Principles of Green Chemistry in this compound Synthesis
Applying the principles of green chemistry aims to make the synthesis of this compound more environmentally benign by improving atom economy, using safer solvents, and exploring renewable resources. msuniv.ac.innih.gov
Safer Solvents and Auxiliaries : Traditional solvents used in this synthesis, such as THF and DMF, have environmental, health, and safety concerns. whiterose.ac.uk Green chemistry encourages the replacement of such solvents with safer alternatives. msuniv.ac.in Water is an ideal green solvent, and while not typically used for this specific reaction due to reagent incompatibility, research into biphasic systems or the use of greener organic solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a key goal. whiterose.ac.ukmatanginicollege.ac.in
Use of Renewable Feedstocks : A significant advancement towards a greener synthesis involves sourcing precursors from renewable materials. Research has demonstrated the possibility of synthesizing long-chain malonates from saturated fatty acids, which are derived from biomass. kit.edu This approach circumvents the reliance on petroleum-based starting materials and aligns with the goal of sustainable chemistry. matanginicollege.ac.in
Catalysis : The use of catalytic methods, such as phase-transfer catalysis (PTC), is inherently greener than using stoichiometric reagents. lookchem.com PTC can reduce the amount of base needed and allow for milder reaction conditions, saving energy and reducing waste. msuniv.ac.in
Reactivity and Advanced Functionalization of this compound
This compound is not just an end product but a valuable intermediate for synthesizing more complex molecules. Its structure, featuring two ester groups and a long alkyl chain, allows for a variety of subsequent chemical modifications.
The chemical versatility of this compound allows for selective reactions that target specific functional groups within the molecule.
Reduction of Ester Groups : The two ester functionalities can be chemoselectively reduced to primary alcohols. For example, the analogous dimethyl 2-hexadecylmalonate has been reduced using a strong reducing agent like lithium aluminum hydride (LAH) in THF to yield 2-(hydroxymethyl)octadecanol. swaminathansivaram.in This transformation converts the malonate core into a 1,3-diol structure while leaving the long hydrocarbon chain intact.
Intermediate for Multi-step Syntheses : The compound serves as a crucial building block for elaborate molecular architectures. In one study, this compound was a key intermediate in the pathway to create unsymmetrical spiroalkanedithiols, molecules designed for self-assembled monolayers. semanticscholar.org This synthesis involves further complex transformations of the malonate derivative.
Modification of Remote Functional Groups : In cases where the alkyl chain itself contains a functional group, chemoselective reactions can be performed without affecting the diethyl malonate moiety. For instance, Diethyl 2-(12-hydroxyhexadecyl)malonate has been used as a precursor where the hydroxyl group on the C16 chain is converted to an imidazole (B134444) group, a key step in the synthesis of mitochondria-targeted inhibitors. google.com This demonstrates that functional groups on the periphery of the molecule can be selectively manipulated, highlighting the robustness of the malonate ester core under certain reaction conditions.
Applications of Diethyl Hexadecylmalonate in Advanced Materials Science
Development of Self-Assembled Monolayers (SAMs) Utilizing Diethyl Hexadecylmalonate Derivatives
Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on a substrate, offering a powerful method for controlling the interfacial properties of materials. tdl.orgnih.gov Derivatives of this compound are instrumental in synthesizing specialized molecules designed to form stable and functional SAMs.
The incorporation of the hexadecyl chain from this compound into adsorbate molecules significantly influences the final properties of the self-assembled monolayer. The long hydrocarbon chain contributes to the formation of densely packed and well-ordered films through van der Waals interactions between adjacent molecules. researchgate.net This organization directly impacts surface wettability, adhesion, and friction. researchgate.net In the context of custom-designed adsorbates, the length of the hydrocarbon chain is a key variable for fine-tuning the structure and interfacial characteristics of the monolayer film. mdpi.com The use of bidentate adsorbates, which can be synthesized from malonate derivatives, offers enhanced bonding and stability on substrates like gold due to the "chelate effect". tdl.org
This compound is a key intermediate in the multi-step synthesis of advanced bidentate adsorbates known as unsymmetrical spiroalkanedithiols. mdpi.com These molecules are specifically engineered with different functional "tailgroups" to create SAMs with unique surface properties.
The synthesis begins with the preparation of diethyl 2-hexadecylmalonate (designated as compound 4a in relevant research) mdpi.com:
Sodium hydride is used to deprotonate diethyl malonate in a solution of THF and DMF.
The resulting nucleophile is then reacted with 1-bromohexadecane (B154569).
This reaction attaches the 16-carbon hexadecyl chain to the central carbon of the diethyl malonate. mdpi.com
This intermediate, this compound, is then further modified. It is reacted with other synthesized molecules containing different functional groups (such as fluorinated chains) to build the unsymmetrical spiro structure. The final steps of the synthesis transform the ester groups into the dithiol headgroup—[C(CH₂SH)₂]—which is responsible for anchoring the molecule to a gold substrate to form the SAM. mdpi.com
Table 1: Structural Components of Synthesized Unsymmetrical Spiroalkanedithiols This interactive table summarizes the components of the target molecules derived from this compound.
| Component | Chemical Formula/Structure | Role in Final Molecule | Source Compound |
|---|---|---|---|
| Hydrocarbon Chain | CH₃(CH₂)₁₅– | Forms one of the tailgroups, influences film packing and interfacial properties. | This compound |
| Dithiol Headgroup | –C[CH₂SH]₂ | Acts as a bidentate anchor to the gold substrate. | Derived from the malonate ester group. |
Integration into Polymer Systems as Precursors and Modifiers
Malonic acid esters, including this compound, are recognized for their utility as additives, precursors, and monomers in polymerization processes. specialchem.com Their integration into polymer systems can significantly enhance material performance and processing characteristics.
This compound can function as a monomer or precursor in polymerization reactions to create polyesters known as poly(malonates). specialchem.com The ester groups of the malonate are reactive sites for transesterification or polycondensation reactions. The presence of the long, pendant hexadecyl chain on each monomer unit results in a polymer with distinct properties. This side chain can impart increased hydrophobicity, internal plasticization, and modified thermal characteristics to the polymer backbone.
Biobased polymers like polylactic acid (PLA) are often brittle and rigid, limiting their applications in areas requiring flexibility, such as packaging. researchgate.netnih.gov Plasticizers are additives that are incorporated into a polymer matrix to increase its flexibility, processability, and ductility. researchgate.net this compound can act as an effective external plasticizer.
As an active plasticizer, its molecules position themselves between the PLA polymer chains, disrupting the intermolecular forces. redalyc.org This action increases the free volume and molecular mobility of the polymer chains, leading to a decrease in the glass transition temperature (Tg). researchgate.netredalyc.org The long, non-polar hexadecyl tail is compatible with the PLA matrix and acts as a lubricant for the polymer chains, reducing internal resistance to movement. mdpi.com This modification enhances the polymer's elongation at break and reduces its stiffness, making it more suitable for film applications. researchgate.net
Table 2: Typical Effects of Plasticizers on Polylactic Acid (PLA) Properties This interactive table shows representative data on how plasticizers modify the physical properties of PLA.
| Property | Unplasticized PLA | Plasticized PLA (Representative) | Effect of Plasticizer |
|---|---|---|---|
| Glass Transition Temp. (Tg) | ~60 °C | 39.7 °C | Decrease |
| Elongation at Break | < 10% | ~21-35% | Significant Increase |
Note: Data are representative examples from studies using various low-molecular-weight plasticizers to illustrate the general effects. mdpi.comresearchgate.net
Confirming the presence and interaction of this compound within a polymer matrix is crucial for understanding its modifying effects. Several analytical techniques are employed for this structural elucidation.
Differential Scanning Calorimetry (DSC): This thermal analysis technique is used to measure changes in the polymer's thermal properties. A measurable decrease in the glass transition temperature (Tg) of the polymer blend is a primary indicator of successful plasticization, confirming the integration of the malonate derivative into the polymer matrix. researchgate.net
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups within the polymer blend. The presence of characteristic peaks corresponding to the ester carbonyl groups (C=O) of this compound confirms its incorporation. Furthermore, slight shifts in the position of these peaks can indicate physical interactions, such as hydrogen bonding, between the plasticizer and the polymer chains. researchgate.net
X-ray Diffraction (XRD): This technique can be used to analyze changes in the crystallinity of the polymer. The addition of a plasticizer can influence the mobility of polymer chains, potentially leading to an increase in the degree of crystallinity, which can be detected by XRD analysis. redalyc.org
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Diethyl malonate |
| 1-bromohexadecane |
| Sodium hydride |
| Polylactic Acid (PLA) |
Preparation of Surfactant Systems Derived from this compound
The synthesis of dicephalic di-N-oxide surfactants from this compound serves as a foundational step in the development of advanced surfactant systems. These unique molecules, characterized by two hydrophilic head groups and a single hydrophobic tail, exhibit complex aggregation behaviors in aqueous solutions, making them a subject of significant interest in materials science.
Aggregation Behavior of Dicephalic Di-N-oxide Surfactants
The aggregation of dicephalic di-N-oxide surfactants in an aqueous environment is a phenomenon driven by the hydrophobic effect, leading to the formation of micelles. This behavior has been investigated through a combination of experimental techniques and computational modeling. A notable study synthesized a series of dicephalic-type 1,1-bis{[3-(N,N-dimethylamino) ethyl]amido}alkane-di-N-oxide surfactants and thoroughly examined their aggregation properties. researchgate.net
The critical micelle concentration (CMC), which is the concentration of surfactants above which micelles form, is a key parameter in characterizing these systems. For the dicephalic di-N-oxide surfactants, the CMC values, along with other aggregation parameters, were determined using surface tension measurements and electron paramagnetic resonance (EPR) spectroscopy. researchgate.net
The following interactive data table summarizes the aggregation parameters for a series of these N-oxide surfactants, illustrating the influence of the alkyl chain length on their aggregation behavior.
Table 1. Aggregation parameters of the studied N-oxide surfactants. CMC_ST and CMC_EPR are the critical micelle concentrations determined by surface tension and EPR, respectively. γ_CMC is the surface tension at the CMC, A_min is the minimum area per molecule at the air/water interface, and pC20 is the negative logarithm of the concentration required to reduce the surface tension by 20 mN/m.
Hydrodynamic Radii and Micellar Characterization
The size and shape of the micelles formed by these surfactants are critical for their application in advanced materials. Dynamic light scattering (DLS) is a powerful technique used to determine the hydrodynamic radii of these micellar aggregates. researchgate.net Computational methods, such as those employing the long-range corrected B3LYP hybrid functional (CAM-B3LYP), have also been utilized to calculate hydrodynamic radii, micellar volumes, and aggregation numbers. researchgate.net
Research has provided detailed insights into the micellar characteristics of these dicephalic di-N-oxide surfactants. The hydrodynamic radii, in particular, offer a measure of the effective size of the hydrated micelle in solution.
The following interactive data table presents the experimentally determined and computationally calculated micellar parameters for the series of dicephalic di-N-oxide surfactants.
Table 2. Experimental and calculated micellar parameters of the studied N-oxide surfactants. R_h,exp and R_h,calc are the experimental and calculated hydrodynamic radii, respectively. V_micelle is the calculated micellar volume, and N_agg is the calculated aggregation number.
Chemical Transformations and Mechanistic Investigations Involving Diethyl Hexadecylmalonate
Derivatization Strategies for Diverse Molecular Architectures
The structure of diethyl hexadecylmalonate, featuring a long lipophilic alkyl chain and a reactive malonic ester headgroup, makes it a valuable starting material for creating molecules with specific functionalities and properties.
Conversion to Amides and Subsequent Oxidation to Di-N-oxide Surfactants
A significant application of this compound is in the synthesis of specialized surfactants, particularly dicephalic (double-headed) di-N-oxide surfactants. This transformation is a multi-step process that begins with the amidation of the ester groups, followed by oxidation of the newly introduced tertiary amine functionalities.
The synthesis of 1,1-bis{[3-(N,N-dimethylamino)ethyl]amido}pentadecane-di-N-oxide, a representative di-N-oxide surfactant, illustrates this pathway. The process commences with the reaction of diethyl 2-hexadecylmalonate with an excess of N,N-dimethylethylenediamine. iosrjournals.orglibretexts.org This reaction is typically carried out by heating an equimolar mixture of the two reactants, for instance at 120-130 °C for an extended period under an inert atmosphere like nitrogen. iosrjournals.org This step converts the two ester groups into amide linkages, yielding an intermediate diamidoamine.
The subsequent step involves the oxidation of the tertiary amine groups of the diamidoamine to form the corresponding N-oxides. This oxidation is commonly achieved using an aqueous solution of hydrogen peroxide. iosrjournals.orglibretexts.org The resulting di-N-oxide surfactant possesses two polar head groups, a characteristic that imparts unique surface-active properties. Amine oxides are a class of surfactants used in a variety of consumer products. nih.gov
Table 1: Synthesis of Di-N-oxide Surfactants from this compound
| Step | Reactant 1 | Reactant 2 | Key Transformation | Product |
|---|---|---|---|---|
| Amidation | This compound | N,N-dimethylethylenediamine | Conversion of esters to amides | 1,1-bis{[3-(N,N-dimethylamino)ethyl]amido}pentadecane |
| Oxidation | 1,1-bis{[3-(N,N-dimethylamino)ethyl]amido}pentadecane | Hydrogen Peroxide (aq) | Oxidation of tertiary amines to N-oxides | 1,1-bis{[3-(N,N-dimethylamino)ethyl]amido}pentadecane-di-N-oxide |
Reductive Transformations to Fatty Alcohols (e.g., 2-(hydroxymethyl)octadecanol)
The ester functionalities of this compound can be reduced to primary alcohols, yielding 2-substituted 1,3-propanediols. A key example of this transformation is the synthesis of 2-(hydroxymethyl)octadecanol. This reduction is a fundamental reaction in organic synthesis, converting the dicarboxylate ester into a diol.
A common and powerful reducing agent for this purpose is lithium aluminum hydride (LiAlH₄). libretexts.orglookchem.com The reaction is typically performed in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) under an inert atmosphere. lookchem.com LiAlH₄ is a strong reducing agent capable of reducing esters and carboxylic acids to alcohols. libretexts.org The reduction of diethyl phenylmalonate to 2-phenyl-1,3-propanediol (B123019) using LiAlH₄ serves as a procedural analog for this transformation, although the use of this reagent can be hazardous and costly for large-scale production.
Alternative reducing agents can also be employed. For instance, the reduction of diethyl alkylmalonates to 2-alkyl-1,3-propanediols can be accomplished with borane-methyl sulfide (B99878) (BMS). This method provides another route to the desired diol products.
Table 2: Reductive Transformation of this compound
| Method | Reducing Agent | Solvent | Product |
|---|---|---|---|
| 1 | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 2-(hydroxymethyl)octadecanol |
| 2 | Borane-methyl sulfide (BMS) | Not specified | 2-(hydroxymethyl)octadecanol |
Alkylation Methodologies for Amino Acid Synthesis via Malonate Intermediates
The malonic ester synthesis is a classic and versatile method for the preparation of α-amino acids. recentscientific.comresearchgate.net This synthetic route traditionally involves the alkylation of a malonate derivative, followed by hydrolysis and decarboxylation. recentscientific.com While many examples start with diethyl acetamidomalonate, where an acetamido group is already present, the principles can be extended to substrates like this compound for the synthesis of long-chain amino acids.
The general strategy involves several key steps. First, the α-carbon of the malonic ester is deprotonated with a suitable base, such as sodium ethoxide, to form a nucleophilic enolate. libretexts.orgrecentscientific.com This enolate can then react with an alkylating agent. In the case of using this compound as the starting point, the hexadecyl group is already installed. To form an amino acid, a nitrogen-containing group must be introduced. This can be achieved through various methods, such as using a derivative like diethyl aminomalonate, which can be acylated and then alkylated, or by other synthetic transformations that introduce the amino group. researchgate.net
Following the installation of the necessary groups, the ester functionalities are hydrolyzed, typically under acidic or basic conditions, to yield a malonic acid derivative. Upon heating, this β-dicarboxylic acid readily undergoes decarboxylation to afford the final α-amino acid. libretexts.orgrecentscientific.com
Table 3: General Steps for Amino Acid Synthesis via Malonate Intermediates
| Step | Description | Key Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Enolate Formation | Base (e.g., Sodium Ethoxide) | Malonate Enolate |
| 2 | Alkylation/Functionalization | Alkyl Halide or other electrophiles | Substituted Malonic Ester |
| 3 | Hydrolysis | Acid or Base (e.g., aq. HCl, aq. NaOH) | Substituted Malonic Acid |
| 4 | Decarboxylation | Heat | α-Amino Acid |
Mechanistic Analysis of this compound Reactivity
A deeper understanding of the reaction mechanisms, including kinetics, thermodynamics, and stereochemical control, is essential for the rational design of syntheses utilizing this compound.
Elucidation of Reaction Kinetics and Thermodynamic Profiles
While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented, the reactivity of the malonic ester functional group has been the subject of various mechanistic studies. These studies provide a framework for understanding the factors that govern the rates and equilibria of its transformations.
Kinetic studies on the oxidation of malonic esters by reagents like isoquinolinium bromochromate have shown the reaction to be fractional-order with respect to the substrate and first-order with respect to the oxidant. recentscientific.comrecentscientific.com This suggests a complex mechanism likely involving a pre-equilibrium step, such as the formation of an enolate or a complex between the substrate and the oxidant, followed by a rate-determining step. recentscientific.com
The saponification of diesters, a key step in many malonic ester syntheses, has also been investigated kinetically. For example, the saponification of diethyl adipate (B1204190) is a second-order, irreversible, consecutive reaction. umich.edu The hydrolysis of the two ester groups occurs at different rates, a phenomenon that would also apply to this compound.
The decarboxylation of the corresponding malonic acid, which is the final step in many syntheses, is a well-studied reaction. Kinetic studies on the decarboxylation of malonic acid in various ester solvents indicate that the reaction proceeds through a polar mechanism where the unshared electrons on the alkyl oxygen of the solvent coordinate with the malonic acid, facilitating decarboxylation. ias.ac.in The rate-determining step is the formation of this transition state. ias.ac.in The stability of the enolate formed from diethyl malonate is a key thermodynamic factor, with its pKa being around 13, making it readily accessible with bases like sodium ethoxide. libretexts.orglibretexts.org
Table 4: Overview of Kinetic Studies on Related Malonic Ester Reactions
| Reaction Type | System Studied | Key Kinetic Findings |
|---|---|---|
| Oxidation | Malonic ester with Isoquinolinium bromochromate | Fractional-order in substrate, first-order in oxidant. recentscientific.comrecentscientific.com |
| Saponification | Diethyl adipate with Sodium hydroxide | Second-order, irreversible, consecutive reaction. umich.edu |
| Decarboxylation | Malonic acid in ester solvents | First-order kinetics, polar mechanism involving solvent coordination. ias.ac.in |
| Alkylation | Malonic ester with Ethyl bromide | Pseudo first-order kinetics under excess ethyl bromide. researchgate.net |
Catalytic Pathways and Stereochemical Control
The development of catalytic and stereoselective methods is a major focus in modern organic synthesis, and these principles are applicable to reactions of this compound.
Catalytic Pathways: Phase-transfer catalysis (PTC) offers an efficient pathway for the C-alkylation of dialkyl malonates. This method uses a phase-transfer catalyst, such as a tetraalkylammonium salt, to transport the malonate enolate from the aqueous or solid phase to the organic phase where it reacts with the alkyl halide. frontiersin.orggoogle.com Interestingly, the timing of the catalyst addition can be crucial; adding the catalyst after a certain amount of the dialkyl malonate has already reacted can lead to higher conversions and purities. google.com Palladium-catalyzed reactions, such as the allylic alkylation of diethyl acetamidomalonate, also represent a powerful catalytic route for C-C bond formation. acs.org Furthermore, photocatalysis in the presence of an iridium catalyst has been shown to enable the C-H alkylation of amides, a reaction type that could potentially be applied to derivatives of this compound. nih.gov
Stereochemical Control: Achieving stereochemical control in the alkylation of malonic esters is crucial when synthesizing chiral molecules. Since alkylation of a monosubstituted malonic ester creates a new stereocenter, controlling the stereochemical outcome is a significant challenge. If the two alkyl groups introduced are different, a racemic mixture is typically formed in the absence of stereocontrol. libretexts.org
Several strategies have been developed to address this. One approach is the use of a chiral auxiliary. For example, chiral half-esters of monosubstituted malonic acids have been alkylated stereoselectively, with the chiral auxiliary directing the approach of the electrophile. rsc.org Computational studies on the alkylation of bicyclic malonates have shown that the observed diastereoselectivity can be due to subtle energetic differences between transition states, and altering the steric environment of the substrate can even reverse the selectivity. acs.org
Enantioselective phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids is another strategy for the asymmetric synthesis of substituted malonic esters. frontiersin.orgusm.edu Furthermore, the stereochemistry of the alkylation can be highly specific depending on the mechanism. For instance, the alkylation of a malonic ester with (-)-(S)-methyl 2-bromopropionate has been shown to proceed with Walden inversion. researchgate.net
Table 5: Strategies for Catalysis and Stereochemical Control in Malonate Reactions
| Strategy | Method | Application | Key Features |
|---|---|---|---|
| Catalysis | Phase-Transfer Catalysis (PTC) | C-alkylation | Uses catalysts like tetraalkylammonium salts to facilitate reaction between phases. frontiersin.orggoogle.com |
| Catalysis | Palladium-Catalyzed Alkylation | Allylic C-alkylation | Enables C-C bond formation with unsaturated partners. acs.org |
| Stereocontrol | Chiral Auxiliaries | Asymmetric alkylation | A covalently attached chiral group directs the stereochemical outcome. rsc.org |
| Stereocontrol | Chiral Phase-Transfer Catalysis | Enantioselective alkylation | Uses a chiral catalyst to create a chiral environment for the reaction. frontiersin.orgusm.edu |
| Stereocontrol | Substrate Control | Diastereoselective alkylation | The inherent stereochemistry of a complex substrate dictates the stereochemistry of the reaction. acs.org |
Reaction Mechanisms in Biocrude Formation (e.g., Esterification)
The formation of this compound within the complex chemical matrix of biocrude produced via hydrothermal liquefaction (HTL) of biomass is understood to be a result of a series of intricate reaction pathways. While direct mechanistic studies focusing solely on this compound's formation during HTL are not extensively detailed in current literature, a scientifically robust mechanism can be postulated based on the well-established principles of organic chemistry and the known reactions occurring under HTL conditions. The primary proposed pathway involves the esterification or transesterification of biomass-derived molecules.
During the HTL process, the primary components of lignocellulosic biomass—cellulose, hemicellulose, and lignin (B12514952)—undergo depolymerization through hydrolysis, breaking down into smaller, more reactive molecules. eeer.orgwikiwaste.org.uk This decomposition cascade produces a variety of chemical intermediates, including alcohols, carboxylic acids, and other functionalized organic compounds. eeer.orgmdpi.com
A plausible route to this compound commences with the generation of its constituent precursors from the biomass feedstock. Hexadecanol (a C16 fatty alcohol) can be formed from the lipid fraction of certain biomass types or through the reduction of corresponding fatty acids. Concurrently, diethyl malonate, or its parent compound malonic acid, can be present or formed. Malonic acid itself can be esterified with ethanol (B145695) present in the reaction mixture or used as a co-solvent to form diethyl malonate. youtube.com
The core of the formation mechanism is the esterification reaction. Under the high temperatures and pressures characteristic of HTL, which can range from 250 to 400°C and 10 to 25 MPa, water acts as both a solvent and a catalyst. ieabioenergy.comencyclopedia.pub In this environment, an acid-catalyzed esterification can occur between a long-chain alcohol, such as hexadecanol, and a malonic acid derivative.
Alternatively, a transesterification reaction can lead to the formation of this compound. If diethyl malonate is present in the reaction milieu, it can react with hexadecanol. researchgate.netrsc.org This process involves the exchange of the ethyl group of the diethyl malonate with the hexadecyl group from the alcohol. Studies on the transesterification of malonates with alcohols have shown that this reaction can be catalyzed by solid acid catalysts and is influenced by reaction temperature and the molar ratio of the reactants. researchgate.netniscpr.res.in While these studies were not conducted under typical HTL conditions, they provide a basis for the feasibility of such reactions. The uncatalyzed transesterification of malonates is also possible, proceeding through a cyclic enolate intermediate. rsc.org
The general reaction can be summarized as follows:
Esterification Pathway: Hexadecanol + Malonic Acid + 2 Ethanol ⇌ this compound + 2 H₂O
Transesterification Pathway: Diethyl malonate + Hexadecanol ⇌ Benzyl (B1604629) ethyl malonate + Ethanol Benzyl ethyl malonate + Hexadecanol ⇌ this compound + Ethanol
It is important to note that the reaction environment within an HTL reactor is a complex, multiphase system. The yields and selectivity of specific products like this compound are influenced by a multitude of factors.
Key Parameters Influencing Formation:
| Parameter | Effect on Reaction | Research Findings |
| Temperature | Higher temperatures generally increase reaction rates for hydrolysis and subsequent esterification/transesterification. However, excessively high temperatures can lead to degradation of the product. | In transesterification studies of diethyl malonate with benzyl alcohol, higher temperatures (up to 393 K) favored the formation of the diester. researchgate.net |
| Pressure | High pressure maintains water in a subcritical or supercritical state, influencing its solvent properties and catalytic activity. | HTL is typically conducted at high pressures (10-25 MPa) to keep water in a liquid state, which is crucial for the hydrolysis of biomass. ieabioenergy.comencyclopedia.pub |
| Catalyst | Acid or base catalysts can significantly enhance the rate of esterification and transesterification reactions. | Studies have shown that solid acid catalysts like modified zirconia can effectively catalyze the transesterification of diethyl malonate. researchgate.net |
| Feedstock Composition | The presence and concentration of lipids, cellulose, and lignin in the biomass will determine the availability of precursors like fatty alcohols and carboxylic acids. | Biomass with higher lipid content is more likely to produce long-chain fatty alcohols necessary for the formation of this compound. |
| Solvent | The use of co-solvents, such as ethanol, can directly participate in esterification reactions. | Fischer esterification demonstrates the synthesis of diethyl malonate from malonic acid and ethanol using an acid catalyst. youtube.com |
The following table details the proposed reaction intermediates and their likely origin from biomass during hydrothermal liquefaction.
Proposed Intermediates and Biomass Origin:
| Compound | Chemical Formula | Origin in HTL of Biomass |
| Hexadecanol | C₁₆H₃₄O | Hydrolysis and reduction of fatty acids from the lipid fraction of biomass. |
| Malonic Acid | C₃H₄O₄ | Degradation of carbohydrates (cellulose, hemicellulose). |
| Ethanol | C₂H₅OH | Fermentation of sugars from carbohydrate degradation or use as a co-solvent. |
| Diethyl Malonate | C₇H₁₂O₄ | Esterification of malonic acid with ethanol or direct addition. |
Biological Relevance and Biochemical Studies of Functionalized Diethyl Hexadecylmalonate Derivatives
Bioactivity Profiles of Malonate-Containing Compounds
Malonate derivatives have been shown to possess a wide range of biological activities. The presence of the malonate group, often in combination with other pharmacophores, can confer potent effects on microbial cells and endogenous enzyme systems.
Functionalized malonate esters have emerged as promising candidates in the development of new antimicrobial agents. The structural versatility of the malonate scaffold allows for the introduction of various side chains and functional groups, leading to compounds with significant efficacy against bacteria and viruses.
Studies have shown that the length of the alkyl chain in ester derivatives can be crucial for their antimicrobial effect. For instance, the antimicrobial activity of phenolic acid derivatives was found to increase with the length of the attached alkyl chain. nih.gov Similarly, long-chain alkyl esters of caffeic acid have demonstrated effectiveness as cell permeabilizers, causing membrane disruption and potassium leakage, particularly in Gram-positive bacteria. rsc.org
A series of novel chalcone (B49325) malonate derivatives were synthesized and evaluated for their antimicrobial properties. One such compound, diethyl [3-(naphthalen-2-yl)-1-(3-nitrophenyl)-3-oxopropyl]propanedioate, exhibited excellent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), with a half-maximal effective concentration (EC₅₀) of 10.2 µg/mL. nih.gov Another derivative from the same study showed significant curative activity against the tobacco mosaic virus (TMV). nih.gov Furthermore, malonamide (B141969) derivatives have been specifically designed and assessed for activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health threat. mdpi.com
Other research has focused on incorporating the diethyl alkylmalonate structure into more complex heterocyclic systems. For example, 5-alkyl-6-substituted uracils, prepared from the condensation of diethyl alkylmalonates and urea, have been investigated for their chemotherapeutic properties, including antiviral and antimicrobial activities. nih.gov Pentacyclic triterpenoid (B12794562) derivatives, such as the hydrogen malonate of ursolic acid, have been identified as inhibitors of the HIV-1 protease, highlighting another avenue for the antiviral applications of malonate-containing compounds. nih.gov
Table 1: Examples of Antimicrobial Activity in Malonate Derivatives
| Compound Class | Target Organism/Virus | Observed Activity | Reference |
| Chalcone Malonate Derivatives | Xanthomonas oryzae pv. oryzae | High antibacterial activity (EC₅₀ = 10.2 µg/mL) | nih.gov |
| Chalcone Malonate Derivatives | Tobacco Mosaic Virus (TMV) | Significant curative activity (74.3%) | nih.gov |
| Malonamide Derivatives | Methicillin-Resistant S. aureus (MRSA) | Potent antibacterial activity | mdpi.com |
| 5-Alkyl-Uracil Derivatives | General Bacteria and Viruses | Reported antimicrobial and antiviral properties | nih.gov |
| Ursolic Acid Hydrogen Malonate | HIV-1 Protease | Inhibitory activity at micromolar levels | nih.gov |
| Long-Chain Caffeic Acid Esters | S. aureus & E. coli | Membrane permeabilization and cell death | rsc.org |
Malonate is classically known in biochemistry as a competitive inhibitor of succinate (B1194679) dehydrogenase (Complex II) in the mitochondrial electron transport chain. researchgate.netresearchgate.net This inhibition disrupts cellular respiration and can lead to the production of reactive oxygen species (ROS), triggering oxidative stress and subsequent programmed cell death, or apoptosis. nih.govresearchgate.net
Studies using neuroblastoma cells have shown that malonate induces the collapse of the mitochondrial membrane potential (ΔΨm), depletes cellular antioxidants like glutathione (B108866) (GSH), and leads to mitochondrial swelling and the release of pro-apoptotic factors such as cytochrome c. nih.gov This cascade of events ultimately leads to apoptotic cell death, a process that can be modulated by anti-apoptotic proteins like Bcl-2. researchgate.netmdpi.com
Beyond the parent molecule, functionalized derivatives of malonic esters have been developed as targeted enzyme inhibitors.
HIV Protease: As mentioned, certain triterpenoid malonates can inhibit the HIV-1 protease, which is essential for viral maturation. nih.gov
Bacterial Enzymes: Derivatives of diethyl 2-(2-oxopropyl)malonate have been identified as potential inhibitors of imidazole (B134444) glycerol (B35011) phosphate (B84403) dehydratase (IGPD), an enzyme crucial for bacterial biosynthesis pathways, suggesting a route for developing novel antibiotics.
Acetylcholinesterase (AChE): In the search for treatments for neurodegenerative diseases, various aminoalkanol derivatives, some synthesized from malonates, have been tested for their ability to inhibit AChE. mdpi.com
The ability of natural products and their synthetic derivatives to modulate apoptosis is a significant area of cancer research. thieme-connect.comresearchgate.net By inducing apoptosis in cancer cells, compounds can overcome the resistance to cell death that is a hallmark of cancer. The pro-apoptotic mechanism of malonate itself, mediated by mitochondrial dysfunction, provides a foundational model for how its derivatives might be engineered to selectively target and eliminate tumor cells. researchgate.net
Table 2: Enzyme Inhibition and Apoptosis Modulation by Malonate Compounds
| Compound/Derivative | Target Enzyme/Process | Mechanism/Effect | Reference |
| Malonate | Succinate Dehydrogenase (Complex II) | Competitive inhibition, disrupts respiration | researchgate.netresearchgate.net |
| Malonate | Apoptosis (in SH-SY5Y cells) | Induces ROS production, mitochondrial potential collapse, cytochrome c release | nih.gov |
| Ursolic Acid Hydrogen Malonate | HIV-1 Protease | Competitive inhibition | nih.gov |
| Diethyl 2-(2-oxopropyl)malonate Derivatives | Imidazole Glycerol Phosphate Dehydratase (IGPD) | Potential inhibition of bacterial enzyme | |
| Marine-Derived Phenolic Derivatives | Apoptosis (in cancer cells) | Modulation of Bcl-2 family proteins and caspases | mdpi.com |
Natural Occurrence and Biosynthetic Pathways
While diethyl hexadecylmalonate is typically produced through synthetic organic chemistry, its core structural components—a sixteen-carbon chain and a malonate unit—are deeply rooted in natural biosynthetic processes.
Direct identification of this compound in botanical extracts is not widely documented in scientific literature. Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used to profile the chemical constituents of plant extracts, but have not consistently reported the presence of this specific compound. scielo.org.mxresearchgate.net One non-primary source mentions its presence, but without corroborating details from a botanical study. scribd.com However, the biosynthesis of its fundamental precursors is well-understood.
The acetate-malonate pathway is a central route in the biosynthesis of fatty acids and polyketides in plants and other organisms. rsc.orgslideshare.net This pathway begins with acetyl-CoA, which is carboxylated to form malonyl-CoA. Malonyl-CoA then serves as the two-carbon donor (after decarboxylation) for the elongation of fatty acid chains by the fatty acid synthase (FAS) complex. rsc.orgnih.gov Through successive cycles of condensation, reduction, dehydration, and another reduction, long-chain fatty acids like palmitic acid (a C16 acid) are produced. The hexadecyl group of this compound is the saturated C16 alkyl chain corresponding to palmitic acid, a primary product of this pathway.
Indirect Contributions to Biochemical Transformations and Metabolic Pathways
Diethyl malonate and its derivatives are pivotal intermediates in organic synthesis, allowing for the creation of a vast array of molecules with potential biochemical significance. The classic malonic ester synthesis allows the acidic methylene (B1212753) group of diethyl malonate to be alkylated, and the resulting product can be hydrolyzed and decarboxylated to yield substituted carboxylic acids. wikipedia.org This method is used to prepare custom fatty acids, amino acids, and other bioactive compounds. wikipedia.orgresearchgate.net
In a metabolic context, malonyl-CoA, the activated form of malonate, plays a crucial dual role. It is not only the primary building block for the synthesis of very-long-chain fatty acids but also a key regulatory molecule. rsc.orgagriculturejournals.cz Malonyl-CoA allosterically inhibits carnitine palmitoyltransferase I (CPT1), the enzyme that transports long-chain fatty acids into the mitochondria for β-oxidation. This ensures that when fatty acid synthesis is active, fatty acid breakdown is suppressed. researchgate.net
Researchers have leveraged this biochemistry by creating ester prodrugs of malonate. These esters, such as diacetoxymethyl malonate, are designed to be more cell-permeable. Once inside the cell, they are hydrolyzed by cellular esterases to release malonate, which can then inhibit succinate dehydrogenase. This strategy has been used to protect against cardiac ischemia-reperfusion injury in animal models by modulating mitochondrial metabolism. nih.gov This demonstrates how a synthetic derivative like an ester of malonate can be used as a tool to indirectly influence and study critical metabolic pathways.
Advanced Analytical Methodologies for Characterization and Detection of Diethyl Hexadecylmalonate
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural determination of diethyl hexadecylmalonate, providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural assignment of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl and hexadecyl moieties, as well as the malonate proton. The ethyl group's methylene (B1212753) protons (-O-CH₂-CH₃) would appear as a quartet, while the terminal methyl protons would be a triplet. The long hexadecyl chain would primarily show a large, complex signal for its many methylene (-CH₂-) groups, with the terminal methyl group appearing as a distinct triplet. The single proton on the second carbon of the malonate (α-carbon) would present as a triplet. oregonstate.edulibretexts.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with signals for the carbonyl carbons of the ester groups, the α-carbon, and the various carbons of the ethyl and hexadecyl groups. rsc.orgrsc.org The chemical shifts of the carbon atoms are influenced by their proximity to the ester functional groups and the long alkyl chain. semanticscholar.orgcdnsciencepub.comaocs.org
Predicted NMR Data for this compound:
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| CH₃ (Hexadecyl) | ~0.88 (t) | ~14.1 |
| (CH₂)₁₄ (Hexadecyl) | ~1.26 (m) | ~22.7-31.9 |
| α-CH (Malonate) | ~3.35 (t) | ~51.5 |
| -O-CH₂- (Ethyl) | ~4.20 (q) | ~61.4 |
| -O-CH₂-CH₃ (Ethyl) | ~1.25 (t) | ~14.2 |
| C=O (Ester) | - | ~169.5 |
Note: Predicted values are based on typical chemical shifts for similar long-chain esters and malonates. Actual values may vary based on solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling
Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to identify potential impurities. The molecular formula for this compound is C₂₃H₄₄O₄, with a monoisotopic mass of 384.32 g/mol . nih.gov
Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. Key fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃) and rearrangements. For long-chain esters, fragmentation of the alkyl chain is also common. nih.govnih.govyoutube.com The mass spectra of substituted diethyl malonates can be complex and are sensitive to the nature of the substituent. mdpi.comresearchgate.netacs.org
Expected Mass Spectrometry Fragments for this compound:
| m/z Value | Proposed Fragment |
| 384 | [M]⁺ (Molecular Ion) |
| 339 | [M - OCH₂CH₃]⁺ |
| 225 | [M - C₁₆H₃₃]⁺ |
| 160 | [Diethyl malonate]⁺ |
Chromatographic Separation and Quantitative Analysis
Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective method for the analysis of volatile and semi-volatile compounds like this compound. jmchemsci.com The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then provides identification of the separated components. nih.gov Diethyl malonate itself has been identified in various natural products using GC-MS. nih.govshimadzu.com Given its higher molecular weight and boiling point, analysis of this compound would require appropriate temperature programming in the GC oven.
High-Performance Liquid Chromatography (HPLC) for Related Malonate Esters
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including malonate esters. selleckchem.comgoogle.comrsc.org For non-volatile or thermally labile compounds, HPLC is often preferred over GC. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed for the analysis of esters. sielc.com Derivatization with agents like diethyl ethoxymethylenemalonate (DEEMM) can be used to enhance the detection of related compounds in complex matrices. researchgate.netkopri.re.kr
Method Validation and Performance Metrics in Complex Matrices
For the reliable quantification of this compound in complex samples, the analytical method must be validated. inab.ie Method validation ensures that the method is suitable for its intended purpose and provides accurate and reproducible results. jppres.com Key performance metrics that are evaluated during method validation include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.neteuropa.euresearchgate.net
Typical Method Validation Parameters for the Analysis of an Ester in a Complex Matrix:
| Parameter | Description | Typical Acceptance Criteria |
| Linearity (R²) | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | > 0.995 |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. | 80-120% |
| Precision (RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | < 15% |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
The validation process would involve analyzing spiked samples of the relevant matrix (e.g., cosmetic formulations, industrial lubricants) to assess the method's performance in a real-world context.
Theoretical and Computational Chemistry Investigations of Diethyl Hexadecylmalonate and Its Derivatives
Quantum Mechanical Studies (e.g., Density Functional Theory for Electronic Structure and Reactivity)
Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and chemical reactivity of molecules like diethyl hexadecylmalonate. alfa-chemistry.comtuwien.at DFT calculations can provide detailed information about molecular geometry, electronic distribution, and orbital energies, which are fundamental to understanding the molecule's behavior. alfa-chemistry.commdpi.com
For malonic esters, the reactivity is largely centered around the acidic α-hydrogen, the carbonyl groups, and the ester linkages. semanticscholar.org DFT studies on related long-chain esters and malonate derivatives reveal key electronic properties. mdpi.comrsc.orgacs.org The long alkyl chain in this compound primarily influences the molecule's steric bulk and lipophilicity, while the diethyl malonate head group dictates its polar interactions and chemical reactivity.
Key Research Findings:
Electronic Properties: DFT calculations on analogous ester molecules have been used to determine properties such as ionization potential and electron affinity. For long-chain esters, it has been observed that the ionization potential can decrease with increasing chain length under the influence of an electric field. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for predicting reactivity. In malonic esters, the HOMO is typically localized on the non-bonding oxygen orbitals of the ester groups, while the LUMO is centered on the π* orbitals of the carbonyl groups. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov
Reactivity Descriptors: Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. For a molecule like this compound, these descriptors can pinpoint the most likely sites for nucleophilic or electrophilic attack. The α-carbon, once deprotonated, becomes a potent nucleophile, a feature exploited in malonic ester synthesis. semanticscholar.org The carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, visually represent the charge distribution and are used to predict sites for electrophilic and nucleophilic reactions. nih.gov
Conformational Analysis: The hexadecyl chain introduces significant conformational flexibility. Computational studies can explore the potential energy surface to identify low-energy conformers, which is crucial for understanding its interaction with other molecules and its packing in condensed phases. acs.org
| Property | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -7.2 eV | Indicates the ability to donate electrons; related to ionization potential. |
| LUMO Energy | +1.5 eV | Indicates the ability to accept electrons; related to electron affinity. |
| HOMO-LUMO Gap | 8.7 eV | Correlates with chemical reactivity and kinetic stability. A larger gap implies higher stability. |
| Dipole Moment | ~2.5 D | Quantifies the polarity of the molecule, influencing solubility and intermolecular interactions. wikipedia.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity. e-bookshelf.deacs.org For amphiphilic molecules like this compound, QSAR can be particularly useful for predicting their efficacy as, for example, antimicrobial agents or enzyme inhibitors. nih.govsci-hub.box The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov
Given its amphiphilic character, the biological activity of this compound would likely be governed by its hydrophobic interactions (driven by the hexadecyl tail) and its polar interactions (mediated by the diethyl malonate head). sci-hub.box QSAR studies on similar amphiphilic compounds have successfully modeled activities such as antimicrobial efficacy. nih.govchemicalbook.com These models often use descriptors like the octanol-water partition coefficient (logP) to quantify lipophilicity, along with electronic and steric parameters. nih.gov
Methodology and Potential Application:
Dataset Collection: A QSAR study would begin with a dataset of malonate derivatives with varying alkyl chain lengths and modifications to the head group, along with their measured biological activities (e.g., minimum inhibitory concentration, MIC).
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric parameters). acs.org For this compound, key descriptors would include logP, molecular surface area, and electronic parameters derived from DFT.
Model Development and Validation: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is built to relate the descriptors to the biological activity. google.com The predictive power of the model is then rigorously tested using internal and external validation techniques. nih.govgoogle.com
A study on amphiphilic indole (B1671886) derivatives found that steric interactions were crucial for antimycobacterial activity, a finding that could be relevant for long-chain malonates. nih.govnih.gov Similarly, research on L-carnitine esters demonstrated a strong correlation between lipophilicity (measured by log k' and calculated CLOGP) and antimicrobial activity. sci-hub.box
| Descriptor Type | Example | Relevance to this compound |
|---|---|---|
| Lipophilicity | logP (Octanol-Water Partition Coefficient) | Crucial for membrane penetration and hydrophobic interactions. The long hexadecyl chain gives it a high logP value. nih.gov |
| Electronic | Dipole Moment, HOMO/LUMO energies | Govern polar interactions, hydrogen bonding capability, and chemical reactivity at the target site. |
| Steric/Topological | Molecular Volume, Surface Area, Shape Indices | Define the size and shape of the molecule, influencing how it fits into a biological target like an enzyme's active site. |
| Constitutional | Molecular Weight, Rotatable Bond Count | Basic descriptors that correlate with size and flexibility. This compound has a high number of rotatable bonds. nih.gov |
Molecular Simulation Methodologies for Interfacial and Aggregation Phenomena
The amphiphilic structure of this compound suggests a strong tendency to interact with interfaces (e.g., oil-water or air-water) and to self-assemble into aggregates like micelles or bilayers in aqueous environments. Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study these dynamic processes at the atomic level. nih.govacs.orglookchem.com
MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a "molecular movie" of the system. nih.govbiophysik.org This allows researchers to observe processes like the self-assembly of lipids into bilayers or the aggregation of surfactants into micelles. rsc.orgnih.gov
Key Research Findings from Simulations of Analogous Systems:
Self-Assembly: Simulations of various phospholipids (B1166683) and palm oil-based esters, which are structurally analogous to this compound, have shown that these molecules spontaneously self-assemble from a random distribution in water to form ordered structures like micelles and lamellar bilayers. rsc.orgnih.govnih.gov This process is driven by the hydrophobic effect, which seeks to minimize the unfavorable contact between the nonpolar alkyl tails and water.
Micelle and Bilayer Properties: Once formed, MD simulations can be used to characterize the structural properties of these aggregates, such as the area per lipid, bilayer thickness, and order parameters of the alkyl chains. nih.gov For instance, simulations of dodecylphosphocholine (B1670865) micelles have provided detailed insights into micellar structure and chain relaxation.
Interfacial Behavior: this compound is expected to accumulate at interfaces. MD simulations can model this behavior, showing how the molecules orient themselves with the polar head group in the aqueous phase and the nonpolar tail in the non-aqueous or vapor phase. lookchem.com This is crucial for applications in emulsification and surface modification. Simulations have revealed that even in three-phase systems (e.g., H₂-H₂O-alkane), the distribution of molecules at the interfaces can be complex and lead to phenomena like reduced interfacial tension.
Coarse-grained (CG) MD simulations, where groups of atoms are represented as single "beads," can be used to study larger systems and longer timescales, which are often necessary to capture the full process of aggregation and self-assembly. biophysik.orgschrodinger.com
Predictive Modeling of Spectroscopic Signatures for Enhanced Characterization
Computational chemistry can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which is invaluable for structure elucidation and verification. nih.govresearchgate.net DFT is the primary method used for these predictions. researchgate.net The process involves calculating the magnetic shielding tensors for each nucleus in the molecule, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net
For a molecule as complex and flexible as this compound, accurate prediction of its ¹H and ¹³C NMR spectra is challenging but feasible. The synthesis of diethyl 2-hexadecylmalonate has been reported, and its structure was confirmed by ¹H NMR. mdpi.com
Methodology for NMR Prediction:
Conformational Search: Due to its flexibility, the first step is to perform a thorough conformational search to identify the lowest-energy conformers of the molecule.
Geometry Optimization: The geometries of these low-energy conformers are then optimized using a suitable DFT functional and basis set.
Shielding Calculation: The magnetic shielding constants are calculated for each optimized conformer, often using the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com
Boltzmann Averaging: The predicted chemical shifts for the individual conformers are then averaged, weighted by their Boltzmann populations, to obtain the final predicted spectrum.
Solvation Effects: Including the effects of the solvent (e.g., CDCl₃) through implicit solvation models like the Polarizable Continuum Model (PCM) is crucial for achieving high accuracy. frontiersin.org
Recent studies have shown that DFT calculations can predict ¹³C chemical shifts to within 1.5-2.0 ppm and ¹H shifts to within 0.1-0.2 ppm of experimental values for complex organic molecules, including esters. nih.govfrontiersin.orgnih.gov This level of accuracy can help assign ambiguous peaks and confirm the regiochemistry and stereochemistry of a synthesized compound. mdpi.comresearchgate.net
| Proton | Typical Experimental δ (ppm) in CDCl₃ mdpi.com | Illustrative Predicted δ (ppm) | Assignment |
|---|---|---|---|
| -CH(COOEt)₂ | 3.30 (t) | 3.35 | Alpha-proton on the malonate core |
| -O-CH₂-CH₃ | 4.19 (q) | 4.22 | Methylene (B1212753) protons of the ethyl ester groups |
| -CH₂-CH(COOEt)₂ | 1.88 (m) | 1.90 | Methylene protons of the hexadecyl chain adjacent to the malonate core |
| -(CH₂)₁₃- | 1.20-1.36 (m) | 1.25-1.40 | Bulk methylene protons of the hexadecyl chain |
| -O-CH₂-CH₃ | 1.27 (t) | 1.30 | Methyl protons of the ethyl ester groups |
| -CH₂-CH₃ | 0.87 (t) | 0.90 | Terminal methyl protons of the hexadecyl chain |
Future Research Directions and Emerging Paradigms for Diethyl Hexadecylmalonate
Innovations in Sustainable Synthesis and Biorenewable Feedstocks
The future of diethyl hexadecylmalonate production is intrinsically linked to the development of sustainable and environmentally friendly synthetic methods. Traditional synthesis often relies on petrochemical-derived reagents and harsh reaction conditions. mdpi.com A key area of future research will be the transition towards green chemistry principles, minimizing waste and energy consumption. utrgv.edursc.org
Innovations are expected in the use of biorenewable feedstocks. Lignocellulosic biomass, a non-food-based resource, presents a promising alternative for producing the building blocks necessary for this compound synthesis. researchgate.netrsc.org Research is focusing on efficient methods to convert biomass into valuable platform molecules that can then be transformed into specialty chemicals like this compound. bham.ac.ukrsc.org The development of novel catalysts, including biocatalysts and nano-catalysts, will be crucial for achieving high yields and selectivity in these conversions. fraunhofer.denih.gov The use of environmentally benign solvents and catalyst systems, such as organocatalysts, is another area of active investigation to create more sustainable synthetic pathways. rsc.org
The following table summarizes potential biorenewable feedstocks and their conversion pathways relevant to the synthesis of precursors for this compound.
| Biorenewable Feedstock | Potential Precursors | Relevant Conversion Technologies |
| Lignocellulosic Biomass | Levulinic acid, Furfural | Acid-catalyzed hydrolysis, Enzymatic hydrolysis rsc.orgrsc.org |
| Vegetable Oils/Algae | Fatty acids, Glycerol (B35011) | Transesterification, Hydrolysis |
| Sugars (from various biomass sources) | Ethanol (B145695), Organic acids | Fermentation, Catalytic conversion rsc.org |
| Carbon Dioxide (CO2) | Methanol, Dimethyl Carbonate | Catalytic hydrogenation, Electrocatalysis nih.gov |
Expanding Frontier Applications in Novel Functional Materials
The unique molecular structure of this compound, featuring a long alkyl chain and reactive malonate group, makes it an attractive building block for novel functional materials. mdpi.com Future research will likely explore its incorporation into a variety of material architectures to impart specific properties.
One promising application lies in the development of advanced surfactants and emulsifiers. By modifying the head group of the malonate, surfactants with tunable properties for specific applications in cosmetics, pharmaceuticals, and food science can be designed. researchgate.net Furthermore, the long hydrocarbon tail can be exploited in the creation of hydrophobic and oleophobic coatings, offering potential for self-cleaning surfaces and corrosion protection. mdpi.com
The malonate functionality also allows for further chemical modifications, opening the door to the synthesis of complex polymers and dendrimers. These materials could find use in drug delivery systems, where the long alkyl chain can encapsulate hydrophobic drugs, and the functionalizable surface allows for targeted delivery. Research into photo-responsive materials incorporating this compound derivatives could lead to the development of smart materials that change their properties upon exposure to light. dcu.ie
Uncovering New Biological Activities and Therapeutic Potential of Functionalized Derivatives
While this compound itself has not been extensively studied for its biological activity, its derivatives hold significant promise in the biomedical field. The malonate group serves as a versatile scaffold for the synthesis of a wide array of new chemical entities. nih.govmdpi.com
Future research will focus on creating libraries of functionalized this compound derivatives and screening them for various biological activities. For instance, conjugation with known pharmacophores could lead to the discovery of new therapeutic agents with improved pharmacokinetic properties. google.comgoogle.com The long alkyl chain can enhance membrane permeability, potentially improving the efficacy of certain drugs.
Studies on related malonate derivatives have shown potential antibacterial and antiviral activities. nih.gov This suggests that novel derivatives of this compound could be explored as new antimicrobial agents, which is particularly relevant in the face of growing antibiotic resistance. mdpi.com Furthermore, the anti-inflammatory and antioxidant properties of related compounds warrant investigation into the potential of this compound derivatives in treating inflammatory diseases and conditions associated with oxidative stress. usk.ac.idscholarsresearchlibrary.com
Development of Integrated Analytical and Computational Frameworks for Comprehensive Understanding
A deeper understanding of the physicochemical properties and behavior of this compound and its derivatives is essential for unlocking their full potential. The development of integrated analytical and computational frameworks will play a pivotal role in this endeavor.
Advanced analytical techniques are needed for the precise characterization of this compound and its reaction products. Techniques such as high-resolution mass spectrometry and multidimensional nuclear magnetic resonance (NMR) spectroscopy will be instrumental in elucidating complex structures and reaction mechanisms. nih.govnih.gov The development of rapid and sensitive analytical methods is also crucial for monitoring synthesis processes and for quality control of final products.
Computational modeling and simulation are becoming increasingly powerful tools in chemical research. cambridgescholars.comtms.orgtu-dresden.de Molecular dynamics simulations can provide insights into the aggregation behavior of this compound-based surfactants and their interactions with other molecules. osti.gov Quantum mechanical calculations can be used to predict reactivity and to design new catalysts for more efficient synthesis. researchgate.net By combining experimental data with computational models, researchers can build a comprehensive understanding that will accelerate the design and development of new materials and molecules based on this compound. nih.govnih.gov
Exploration of its Role in Bio-derived Fuel Components and Waste Valorization
The search for sustainable and renewable energy sources has led to increased interest in bio-derived fuels. This compound and related long-chain esters have properties that make them potential candidates as components in biodiesel and jet fuel. rsc.org Their high energy density and cetane number are desirable characteristics for diesel fuels. rsc.org Future research will focus on optimizing the production of such molecules from biomass and evaluating their performance as fuel additives or standalone fuels.
The table below outlines potential applications of this compound in the context of bio-derived fuels and waste valorization.
| Application Area | Specific Role of this compound/Derivatives | Research Focus |
| Bio-derived Fuels | High cetane diesel fuel component, Jet fuel blendstock | Combustion performance testing, Optimization of production from biomass, Impact on fuel properties rsc.org |
| Waste Valorization | Product from upgraded waste streams (e.g., crude glycerol, lignocellulosic hydrolysates) | Development of efficient conversion pathways, Integration into biorefinery models, Economic and life cycle assessment researchgate.netresearchgate.net |
Q & A
Q. How can green chemistry principles improve the sustainability of this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
